Naphtho[2,3-b]furan, 4,4a,5,8,8a,9-hexahydro-4,4,7-trimethyl-, cis-
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Overview
Description
Naphtho[2,3-b]furan, 4,4a,5,8,8a,9-hexahydro-4,4,7-trimethyl-, cis- is a complex organic compound belonging to the naphthofuran family This compound is characterized by its unique structure, which includes a fused naphthalene and furan ring system with multiple methyl groups and hydrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[2,3-b]furan, 4,4a,5,8,8a,9-hexahydro-4,4,7-trimethyl-, cis- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized through the reaction of naphthoquinones with olefins in the presence of a palladium catalyst . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are designed to optimize yield and minimize costs while ensuring the safety and environmental compliance of the process. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,3-b]furan, 4,4a,5,8,8a,9-hexahydro-4,4,7-trimethyl-, cis- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphtho[2,3-b]furan-4,9-diones, while reduction may produce fully hydrogenated derivatives .
Scientific Research Applications
Naphtho[2,3-b]furan, 4,4a,5,8,8a,9-hexahydro-4,4,7-trimethyl-, cis- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Naphtho[2,3-b]furan, 4,4a,5,8,8a,9-hexahydro-4,4,7-trimethyl-, cis- involves its interaction with specific molecular targets and pathways. Its effects are mediated through binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Naphtho[2,3-b]furan, 4,4a,8a,9-tetrahydro-3,5,8a-trimethyl-
- Naphtho[2,3-b]furan, 4,4a,5,6,7,8,8a,9-octahydro-3,8a-dimethyl-5-methylene-
- Naphtho[2,3-b]furan, 4,4a,5,6,8a,9-hexahydro-3,8a-dimethyl-5-methylene-
Uniqueness
Naphtho[2,3-b]furan, 4,4a,5,8,8a,9-hexahydro-4,4,7-trimethyl-, cis- is unique due to its specific arrangement of methyl groups and hydrogen atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
184759-57-7 |
---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(4aR,8aR)-4,4,7-trimethyl-5,8,8a,9-tetrahydro-4aH-benzo[f][1]benzofuran |
InChI |
InChI=1S/C15H20O/c1-10-4-5-12-11(8-10)9-14-13(6-7-16-14)15(12,2)3/h4,6-7,11-12H,5,8-9H2,1-3H3/t11-,12-/m1/s1 |
InChI Key |
QUWMRGHJLBUKDO-VXGBXAGGSA-N |
Isomeric SMILES |
CC1=CC[C@@H]2[C@H](C1)CC3=C(C2(C)C)C=CO3 |
Canonical SMILES |
CC1=CCC2C(C1)CC3=C(C2(C)C)C=CO3 |
Origin of Product |
United States |
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